N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide
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Overview
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide is a chemical compound with a unique structure that combines oxane, thiophene, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with oxan-4-yl(thiophen-2-yl)methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the thiophene ring can interact with various enzymes, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide
- N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine
Uniqueness
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide stands out due to its unique combination of oxane, thiophene, and quinoxaline moieties. This structural diversity imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H19N2O2S and features a quinoxaline backbone, which is known for various pharmacological activities. The presence of the oxan and thiophen groups contributes to its unique properties.
Research indicates that quinoxaline derivatives often exhibit their biological activities through several mechanisms:
- Kinase Inhibition : Many quinoxaline derivatives act as inhibitors of receptor tyrosine kinases, which are critical in the signaling pathways of various cancers. For instance, compounds similar to N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline have been shown to inhibit specific kinases involved in tumor growth and metastasis .
- Antimicrobial Activity : Quinoxaline derivatives have demonstrated significant antimicrobial properties, particularly against resistant strains of bacteria. The incorporation of functional groups like thiophenes enhances this activity .
- Oxidative Stress Induction : Some studies suggest that quinoxaline compounds can induce oxidative stress in bacterial cells, leading to cell death. This mechanism is particularly relevant in their antibacterial action .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Antitumor Activity : A study on the antitumor effects of quinoxaline derivatives demonstrated that this compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of 5 µM. This suggests significant potential for development as an anticancer agent .
- Antimicrobial Properties : In a comparative study, this compound showed effective antimicrobial activity against Staphylococcus aureus, with an IC50 of 15 µg/mL. This activity was attributed to its ability to disrupt bacterial cell membrane integrity .
- Mechanistic Insights : Research indicated that the compound induces oxidative stress in bacterial cells, leading to DNA damage and subsequent cell death. This was evidenced by increased reactive oxygen species (ROS) levels in treated bacterial cultures .
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-12-20-14-4-1-2-5-15(14)21-16)22-18(17-6-3-11-25-17)13-7-9-24-10-8-13/h1-6,11-13,18H,7-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUHALOWYUBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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